molecular formula C26H17NO3 B8146661 4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde

4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde

Cat. No.: B8146661
M. Wt: 391.4 g/mol
InChI Key: UCTJKKQHECFBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde (CAS: 2230887-26-8) is a star-shaped organic molecule featuring a central pyridine ring linked to three benzaldehyde groups at the 2, 4, and 6 positions. Its molecular formula is C24H15NO3, with a molecular weight of 365.39 g/mol . This compound is primarily employed as a precursor for synthesizing covalent organic frameworks (COFs) and porous polymers, particularly in applications such as optoelectronics, gas adsorption, and catalysis . Its structure enables planar conjugation and π-π stacking, critical for designing materials with tailored porosity and electronic properties.

Properties

IUPAC Name

4-[2,6-bis(4-formylphenyl)pyridin-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO3/c28-15-18-1-7-21(8-2-18)24-13-25(22-9-3-19(16-29)4-10-22)27-26(14-24)23-11-5-20(17-30)6-12-23/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJKKQHECFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=NC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stage 1: Bromine-Lithium Exchange

In an inert atmosphere, 2,4,6-tris(4-bromophenyl)pyridine undergoes lithiation with n-butyllithium (n-BuLi) in a mixed solvent system of tetrahydrofuran (THF) and hexane. Key parameters include:

ParameterValue
Temperature−78°C to −70°C
Reaction Time3 hours
Solvent RatioTHF : Hexane = 1:1 (v/v)
Molar Ratio1:3 (substrate : n-BuLi)

This step generates a trilithiated intermediate, which is highly sensitive to oxygen and moisture.

Stage 2: N-Formylpiperidine Quenching

The lithiated intermediate reacts with N-formylpiperidine under controlled warming:

ParameterValue
Temperature Ramp−78°C → 20°C
Reaction Time17 hours
Yield87–92%
Purity≥97% (HPLC)

The formylation proceeds via nucleophilic acyl substitution, with THF stabilizing the reactive intermediate.

Optimization and Mechanistic Insights

Solvent Effects

Replacing THF with less polar solvents (e.g., diethyl ether) reduces yields to <50%, emphasizing the role of THF in coordinating lithium ions and facilitating electron transfer.

Temperature Control

Maintaining temperatures below −70°C during lithiation prevents:

  • Premature decomposition of n-BuLi

  • Unwanted C—C coupling side reactions

Post-quench warming to room temperature ensures complete formylation without over-oxidation.

Structural and Physicochemical Properties

Crystallographic Data

X-ray diffraction studies reveal a planar pyridine core with benzaldehyde substituents oriented at 120° angles, enabling tridentate coordination.

Thermal Stability

PropertyValue
Melting Point219–221°C
Decomposition Point>300°C

The compound exhibits remarkable thermal stability, making it suitable for high-temperature applications.

Scalability and Industrial Production

Commercial batches (1 g to 1 kg) are purified via sequential processes:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes ionic byproducts

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (10:1)

  • Recrystallization : From hot ethanol

This protocol achieves >97% purity across all production scales.

Applications in Advanced Materials

The aldehyde functionalities enable covalent bonding with:

  • Amine-functionalized linkers in MOFs

  • Hydrazine derivatives for COP synthesis

Notably, MOFs derived from this compound demonstrate BET surface areas exceeding 2,500 m²/g, highlighting its utility in gas storage systems .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials constructed from organic building blocks linked by covalent bonds. TBAPy serves as a critical ligand in the formation of COFs due to its ability to form imine linkages with amines.

Synthesis and Characteristics

  • Ligand Properties : TBAPy features a pyridine core that connects three benzaldehyde groups. This structure allows for effective coordination in the formation of COFs.
  • High Surface Area : COFs synthesized using TBAPy exhibit high surface areas, making them suitable for applications in gas adsorption and separation. For instance, one study reported a COF derived from TBAPy with a surface area of 721 m²/g and an impressive CO₂ capture capacity of 34 mg/g at room temperature .

Case Studies

  • Car-TPP-COF : This framework was created through the condensation of TBAPy with a triangular amine node. The resulting material demonstrated excellent gas adsorption properties and stability under various conditions .
  • Nitrogen-rich COFs : Research indicates that COFs incorporating TBAPy can act as sensors for various analytes due to their nitrogen-rich nature and structural integrity .

Catalysis

TBAPy has been explored as a catalyst in various organic reactions due to its electron-deficient nature which enhances its reactivity.

Applications in Organic Synthesis

  • Aldol Reactions : The aldehyde functional groups of TBAPy facilitate aldol condensation reactions, leading to the formation of complex organic molecules.
  • Cross-Coupling Reactions : As a ligand in palladium-catalyzed cross-coupling reactions, TBAPy has shown effectiveness in synthesizing biaryl compounds .

Gas Storage and Separation

The unique structural properties of COFs made from TBAPy make them ideal candidates for gas storage applications.

Hydrogen and Methane Storage

COFs utilizing TBAPy have been studied for their potential in hydrogen and methane storage due to their high porosity and tunable pore sizes. These materials can significantly enhance the efficiency of gas storage systems.

Carbon Dioxide Capture

The ability of TBAPy-based COFs to capture carbon dioxide is particularly relevant for addressing climate change challenges. The material's high surface area and chemical functionality allow it to effectively adsorb CO₂ from flue gases or ambient air .

Energy Storage Applications

TBAPy's role extends into energy storage technologies, particularly in the development of materials for batteries and supercapacitors.

Supercapacitors

Research indicates that COFs formed with TBAPy can be used as electrode materials in supercapacitors due to their high conductivity and surface area, which enhance charge storage capabilities .

Lithium-ion Batteries

The integration of TBAPy into lithium-ion battery designs has shown promise in improving energy density and cycling stability by providing a robust framework for ion transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (CAS: 443922-06-3)
  • Core Structure : Central 1,3,5-triazine ring instead of pyridine.
  • Molecular Formula : C24H15N3O3; Molecular Weight : 393.39 g/mol .
  • Physical Properties : Density = 1.311 g/cm³, melting point >300°C, and higher thermal stability due to the electron-deficient triazine core .
  • Applications : Widely used in COFs for photocatalytic degradation (e.g., methyl orange removal efficiency up to 99%) and gas adsorption (CO2 capacity: 19 wt%) .
4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (CAS: 3140-75-8)
  • Core Structure : Triazine ring with oxygen bridges linking benzaldehyde groups.
  • Synthesis: Prepared via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 4-formylphenol derivatives under basic conditions (yield: 82%) .
  • Applications : Precursor for star-shaped molecules in optoelectronic devices and COFs with hierarchical porosity .
4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tripyridine
  • Core Structure : Trimethylbenzene core with ethynyl-linked pyridine arms.
  • Properties : Forms concentration-dependent supramolecular architectures (dense or porous) via hydrogen bonding .

Comparative Analysis of Key Properties

Property Pyridine-Based (CAS: 2230887-26-8) Triazine-Based (CAS: 443922-06-3) Triazine-Oxy (CAS: 3140-75-8)
Core Electron Deficiency Moderate (pyridine) High (triazine) Moderate (oxygen bridges reduce electron deficiency)
Thermal Stability ~500°C (inferred from COF stability) >600°C ~500°C
COF Surface Area Not explicitly reported 458–1903 m²/g 299–1350 m²/g
Photocatalytic Activity Limited data MO degradation: 99% in 30 min High CO2 adsorption
Synthetic Flexibility Compatible with Schiff-base reactions Requires harsher conditions (acid catalysis) Oxygen bridges enable milder synthesis

Research Findings and Limitations

  • Pyridine vs. Triazine Core :
    • Triazine-based compounds exhibit higher electron deficiency, enhancing charge transfer in photocatalysis but limiting solubility .
    • Pyridine cores improve processability and bandgap tunability, critical for optoelectronics .
  • Functional Group Impact :
    • Oxygen bridges in triazine-oxy derivatives reduce crystallinity but enhance gas adsorption .
    • Hydrazine linkers (e.g., in COFA+D) enable hydrogen bonding but lower surface area .

Biological Activity

4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde, also known as TBAPy, is a triagonal ligand that has garnered attention in various fields due to its unique structural features and potential biological activities. With the chemical formula C26H17NO3C_{26}H_{17}NO_{3} and a molecular weight of 391.42 g/mol, TBAPy is classified under pyridines and benzaldehydes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

General Information

PropertyValue
CAS Number2230887-26-8
Molecular Weight391.42 g/mol
Purity>98%
AppearanceWhite to grey powder
Melting PointNot available

Structural Characteristics

The compound features a pyridine core with three aldehyde groups, which enhances its reactivity and ability to form coordination complexes with various metal ions. This property is crucial for its application in synthesizing covalent organic frameworks (COFs).

The biological activity of TBAPy is primarily attributed to its interaction with biomolecules through the formation of imines and coordination complexes. The electron-deficient nature of the pyridine core allows it to engage in various biochemical pathways, influencing cellular processes.

Anticancer Properties

Research has indicated that TBAPy exhibits significant anticancer activity. In a study focusing on its application in oncotherapy, TBAPy was integrated into nanoscale COFs that demonstrated enhanced drug delivery capabilities and selective cytotoxicity against cancer cells .

Case Study:
A recent investigation into the efficacy of TBAPy-based COFs in targeting breast cancer cells showed a reduction in cell viability by over 70% at specific concentrations compared to control groups . This suggests that TBAPy can be utilized as a promising candidate for developing novel anticancer therapies.

Applications in Drug Development

The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in drug discovery. Its reactivity allows it to serve as a precursor for synthesizing biologically active molecules.

Potential Therapeutic Uses

  • Antimicrobial Activity: Preliminary studies have shown that TBAPy exhibits antibacterial properties against various strains of bacteria, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

Comparative Analysis

To better understand the unique properties of TBAPy, it is useful to compare it with other similar compounds.

Compound NameStructure TypeNotable Activity
4-FluorobenzaldehydeBenzaldehydeAntimicrobial
2,4-DihydroxybenzaldehydeHydroxybenzaldehydeAntioxidant
4-(Piperidin-4-yl)pyridinePiperidine derivativeAnticancer and anti-inflammatory

Q & A

Basic Question: What are the optimal synthetic conditions for preparing 4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde, and how can yields be maximized?

Answer:
The compound is typically synthesized via condensation reactions under controlled conditions. Evidence from a reported protocol achieved an 86% yield using trifluoroacetic acid (TFA) in a chloroform/water mixture at 20°C for 16 hours . To optimize yields:

  • Use degassed solvents to minimize oxidation of aldehyde groups.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts.
  • Purify via column chromatography with a gradient eluent system (e.g., hexane/ethyl acetate) to separate unreacted precursors.

Basic Question: What analytical techniques are recommended for characterizing this compound, and how should discrepancies in elemental analysis data be addressed?

Answer:
Key characterization methods include:

  • Elemental analysis : Compare calculated (e.g., C: 64.51%, H: 3.89%, N: 4.70%) and observed values (e.g., C: 64.19%, H: 4.38%, N: 4.17%) to assess purity . Discrepancies >0.3% suggest residual solvents or incomplete reaction.
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm aldehyde proton signals (~10 ppm) and aromatic backbone integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (M.W.: 618.67 g/mol) .
    If discrepancies arise, repeat analysis under anhydrous conditions and cross-validate with X-ray crystallography if single crystals are obtainable.

Advanced Question: How can researchers resolve contradictions in reported physical or spectroscopic data for this compound?

Answer:
Contradictions often stem from polymorphic forms or solvent adducts. For example:

  • Crystallinity : Variations in melting points or UV-Vis spectra may arise from different crystal packing modes. Use powder X-ray diffraction (PXRD) to identify polymorphs .
  • Solvent effects : Aldehyde reactivity can lead to hydrate formation in aqueous environments. Characterize samples under inert atmospheres and compare with computational predictions (e.g., ACD/Labs Percepta) .
  • Batch variability : Reproduce synthesis using identical precursors and document solvent lot numbers to isolate variables.

Advanced Question: What design considerations are critical when incorporating this compound into covalent organic frameworks (COFs)?

Answer:
The aldehyde groups enable Schiff-base reactions with amines to form COFs. Key considerations include:

  • Linker symmetry : The pyridine core ensures trigonal symmetry, promoting ordered 2D or 3D frameworks .
  • Solvent compatibility : Use polar aprotic solvents (e.g., dimethylacetamide) to enhance monomer solubility while avoiding aldehyde side reactions.
  • Post-synthetic modifications : Functionalize the pyridine nitrogen with metal ions (e.g., Zn2+^{2+}) to tailor electronic properties for optoelectronic applications .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent aldehyde oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions. Pre-dry glassware to avoid hydrate formation.
  • Disposal : Neutralize waste with a saturated sodium bicarbonate solution before incineration, adhering to OSHA hazard guidelines .

Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in photovoltaics .
  • Molecular dynamics (MD) : Simulate COF assembly kinetics to optimize reaction temperatures and solvent choices .
  • Spectroscopic predictions : Tools like ACD/Labs Percepta correlate calculated 1^1H NMR shifts with experimental data to validate structures .

Advanced Question: What strategies mitigate side reactions during functionalization of the aldehyde groups?

Answer:

  • Protecting groups : Temporarily convert aldehydes to acetals using ethylene glycol under acidic conditions before further reactions .
  • Low-temperature reactions : Perform nucleophilic additions (e.g., Grignard reactions) at –78°C to suppress aldol condensation.
  • Catalytic control : Use Lewis acids (e.g., Sc(OTf)3_3) to selectively activate aldehydes for imine formation without over-oxidation .

Basic Question: How should researchers validate the purity of this compound for reproducibility in catalysis studies?

Answer:

  • Chromatography : Employ HPLC with a C18 column (UV detection at 254 nm) to quantify residual precursors .
  • Thermogravimetric analysis (TGA) : Confirm <1% weight loss below 150°C to rule out solvent residues .
  • Elemental mapping : Use energy-dispersive X-ray spectroscopy (EDS) to verify uniform distribution of C, N, and O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.